Doxazosin is classified as a quinazoline derivative and belongs to the class of drugs known as α1-adrenoceptor antagonists [, ]. It has been extensively studied for its role in various physiological processes and its potential applications in scientific research. Notably, it has been investigated for its influence on vascular collagen synthesis, its effects on serum lipids, and its interaction with the endothelium-derived relaxing factor (EDRF) [, , ].
Doxazosin's molecular structure is characterized by a chiral carbon atom, leading to the existence of two enantiomers: (-)Doxazosin and (+)Doxazosin [, ]. This chirality has been a subject of investigation, particularly regarding potential differences in pharmacological activity between the enantiomers. Studies exploring these differences have focused on their respective effects on blood pressure, urinary bladder pressure, and contractile responses in isolated tissues [, , ].
Doxazosin exerts its primary effects by selectively antagonizing α1-adrenoceptors [, ]. These receptors, when activated by neurotransmitters like norepinephrine, typically cause smooth muscle contraction. By blocking these receptors, Doxazosin inhibits smooth muscle contraction, leading to various physiological effects []. This mechanism has been investigated in different tissues, including vascular smooth muscle, where it influences blood pressure regulation, and in the prostate, where it impacts urinary flow [, , , , , ]. Furthermore, research suggests that Doxazosin may induce apoptosis in certain cell types, including prostate cancer cells, potentially through mechanisms involving the deactivation of the Akt pathway [, , ].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6